5-ethyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, also known as O-1918, is a synthetic compound classified as an abnormal cannabidiol (Abn-CBD) analogue. [] It has emerged as a valuable tool in scientific research, particularly in studying the endocannabinoid system and its impact on various physiological processes. Notably, O-1918 exhibits affinity for non-CB1 cannabinoid receptors, distinguishing it from traditional cannabinoids like THC, which primarily target the CB1 receptor. This selectivity makes O-1918 a powerful tool for dissecting the complexities of the endocannabinoid system and exploring the therapeutic potential of targeting specific cannabinoid receptors.
While the provided literature does not delve into the detailed synthesis process of O-1918, it is classified as a synthetic analogue of abnormal cannabidiol (Abn-CBD). [] This suggests that its synthesis likely involves modifications to the Abn-CBD molecule, potentially through chemical reactions targeting specific functional groups to achieve the desired structural alterations and ultimately yield O-1918.
O-1918's mechanism of action primarily revolves around its interaction with non-CB1 cannabinoid receptors. [] Unlike traditional cannabinoids that primarily bind to the CB1 receptor, O-1918 exhibits selectivity for other, less characterized cannabinoid receptors. This unique binding profile enables researchers to investigate the roles of these less understood receptors in various physiological processes, such as blood pressure regulation, neuroprotection, and immune cell function. [, , ]
Cardiovascular Research: O-1918 has been studied for its role in blood pressure regulation. Studies have shown that it can induce delayed hypotension in anesthetized rats, suggesting a potential role in modulating vascular tone and blood pressure. This effect is attributed to its interaction with non-CB1 cannabinoid receptors in the vasculature. [, ] Further research in this area could contribute to developing novel therapeutic strategies for hypertension and other cardiovascular disorders.
Neuroprotection: O-1918 exhibits neuroprotective properties in models of excitotoxic brain injury. [] Research indicates it can reduce neuronal damage and microglial cell accumulation in the hippocampus, a brain region crucial for learning and memory. These effects appear to be mediated through the activation of abn-CBD-sensitive receptors on microglial cells, highlighting a potential role for O-1918 in modulating neuroinflammation and promoting neuronal survival after brain injury.
Immune Modulation: O-1918 has demonstrated an ability to inhibit human neutrophil chemotaxis, a key process in the inflammatory response. [] This suggests it may possess anti-inflammatory properties and could be a valuable tool for studying the role of the endocannabinoid system in regulating immune cell trafficking and inflammation.
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 18120-67-7